molecular formula C11H14Cl2N2 B6274187 2-(quinolin-6-yl)ethan-1-amine dihydrochloride CAS No. 2060041-99-6

2-(quinolin-6-yl)ethan-1-amine dihydrochloride

Cat. No.: B6274187
CAS No.: 2060041-99-6
M. Wt: 245.1
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Description

2-(quinolin-6-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H12N2.2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinolin-6-yl)ethan-1-amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine under specific conditions. One common method involves the use of quinoline-6-carboxaldehyde as a starting material, which is then reduced to the corresponding alcohol. This alcohol is subsequently converted to the amine through a series of reactions involving reagents such as lithium aluminum hydride (LiAlH4) and hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(quinolin-6-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-6-carboxylic acid, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(quinolin-6-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(quinolin-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(quinolin-2-yl)ethan-1-amine dihydrochloride
  • 2-(quinolin-4-yl)ethan-1-amine dihydrochloride
  • 2-(quinolin-8-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(quinolin-6-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2060041-99-6

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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